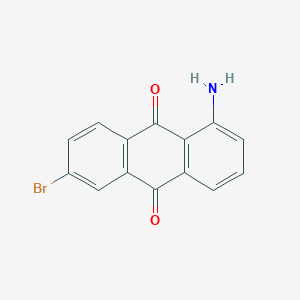
1-Amino-6-bromoanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6-bromoanthracene-9,10-dione is a brominated anthracene derivative with the molecular formula C14H8BrNO2 and a molecular weight of 302.12 g/mol. This compound is characterized by the presence of an amino group (-NH2) at the 1-position, a bromo group (-Br) at the 6-position, and two carbonyl groups (C=O) at the 9,10-positions of the anthracene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-6-bromoanthracene-9,10-dione can be synthesized through various synthetic routes, including:
Bromination of Anthracene-9,10-dione: This involves the bromination of anthracene-9,10-dione using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3).
Amination of 6-Bromoanthracene-9,10-dione: This method involves the amination of 6-bromoanthracene-9,10-dione using ammonia (NH3) or an amine source under specific reaction conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination and amination processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-6-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as anthracene derivatives.
Substitution: Substitution reactions can occur at the amino and bromo positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Reduced anthracene derivatives.
Substitution Products: Substituted derivatives at the amino and bromo positions.
Applications De Recherche Scientifique
1-Amino-6-bromoanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 1-Amino-6-bromoanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system under study.
Comparaison Avec Des Composés Similaires
1-Amino-6-bromoanthracene-9,10-dione is compared with other similar compounds, such as:
Anthracene-9,10-dione: Lacks the amino and bromo substituents.
6-Bromoanthracene-9,10-dione: Lacks the amino substituent.
1-Aminoanthracene-9,10-dione: Lacks the bromo substituent.
The presence of both the amino and bromo groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.
Propriétés
Numéro CAS |
6336-99-8 |
|---|---|
Formule moléculaire |
C14H8BrNO2 |
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
1-amino-6-bromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2 |
Clé InChI |
JQGGHMGMHYJXDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















